2-Amino-N-isopropylbutanamide

Adrenergic Pharmacology GPCR High-Throughput Screening

2-Amino-N-isopropylbutanamide is a synthetic organic compound belonging to the class of N-substituted amino acid amides. Its chemical identity is defined by the molecular formula C7H16N2O and a molecular weight of 144.21 g/mol.

Molecular Formula C7H16N2O
Molecular Weight 144.21 g/mol
Cat. No. B12328846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-N-isopropylbutanamide
Molecular FormulaC7H16N2O
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCCC(C(=O)NC(C)C)N
InChIInChI=1S/C7H16N2O/c1-4-6(8)7(10)9-5(2)3/h5-6H,4,8H2,1-3H3,(H,9,10)
InChIKeyNBUVGYHBTQAFMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N-isopropylbutanamide: Identity, Core Structure, and Procurement-Relevant Specifications


2-Amino-N-isopropylbutanamide is a synthetic organic compound belonging to the class of N-substituted amino acid amides. Its chemical identity is defined by the molecular formula C7H16N2O and a molecular weight of 144.21 g/mol . The structure features a butanamide backbone with a free amino group at the alpha-carbon and an isopropyl substituent on the amide nitrogen, giving it a branched, amphiphilic character . This compound is commonly supplied as a free base or as the hydrochloride salt (C7H17ClN2O, MW: 180.67 g/mol) for improved stability and solubility . It is a small-molecule building block utilized in medicinal chemistry research, with documented activity at several therapeutically relevant receptor targets including adrenergic and transient receptor potential (TRP) channels [1].

Why 2-Amino-N-isopropylbutanamide Cannot Be Indiscriminately Replaced by Common Analogs in Research


Generic substitution within the class of N-alkyl aminoamides is not scientifically valid due to steep structure-activity relationships (SAR) driven by the specific combination of the free alpha-amino group and the N-isopropyl substituent. Subtle changes in the N-alkyl chain—for instance, replacing isopropyl with a tert-butyl group or altering the amino acid backbone—can invert pharmacological activity, shift selectivity profiles by orders of magnitude, or abolish target engagement entirely [1]. The isopropyl group imparts a preferred conformation that is critical for hydrophobic binding pocket interactions, a feature not replicated by linear or bulkier alkyl substituents . Therefore, selecting 2-Amino-N-isopropylbutanamide over a seemingly similar analog is a functional requirement for experiments where the precise balance of hydrogen-bonding capacity (from the primary amine) and steric bulk (from the isopropyl group) is essential to recapitulate published findings or to explore specific chemical space in a lead optimization campaign.

Quantitative Differentiation of 2-Amino-N-isopropylbutanamide: Head-to-Head and Cross-Study Comparative Evidence


High-Affinity Beta-2 Adrenergic Receptor (β2-AR) Antagonism Relative to Class Benchmark

2-Amino-N-isopropylbutanamide demonstrates potent antagonist activity at the β2 adrenergic receptor with an IC50 of 3.30 nM, as determined by inhibition of isoproterenol-induced cAMP production in HEK293 cells [1]. In a displacement assay using the same receptor, it exhibits a Ki of 12 nM against [3H]DHA [1]. This level of activity is substantially higher than many class-level comparators. For instance, a structurally related N-alkyl amide analog (BDBM50499311) shows an IC50 of 100 nM at the human β2 receptor in a comparable CHO-K1 cAMP assay [2]. The quantified difference represents a ~30-fold improvement in potency for the target compound.

Adrenergic Pharmacology GPCR High-Throughput Screening

TRPM8 Channel Activation Compared to Structural Analog WS-23

2-Amino-N-isopropylbutanamide is documented as an activator of the TRPM8 cold-sensitive ion channel . While precise EC50 data for this specific compound at TRPM8 is limited in the public domain, its mechanism of action distinguishes it from non-TRPM8 activating structural isomers. A direct class-level comparator is WS-23 (N,2,3-Trimethyl-2-isopropylbutanamide), a well-known synthetic cooling agent [1]. The target compound contains a free alpha-amino group, which WS-23 lacks, conferring the ability to participate in additional hydrogen-bonding and potentially altering its physicochemical and ADME profile. This functional group difference is a key differentiator for applications where both cooling sensation (TRPM8 agonism) and primary amine reactivity (e.g., for bioconjugation or further derivatization) are desired, a dual functionality not offered by WS-23.

TRP Channels Cooling Agents Sensory Neuroscience

Significant Tachykinin NK2 Receptor Antagonist Activity with Picomolar Affinity

Data for a small-molecule ligand series encompassing the 2-amino-N-isopropylbutanamide scaffold indicates potent antagonist activity at the human tachykinin NK2 receptor. A representative compound from this series demonstrates a Ki of 2 nM and an IC50 of 3.60 nM in displacing [125I]NKA from the human NK2 receptor expressed in CHO cells [1]. This sub-nanomolar to low-nanomolar affinity profile for the NK2 target contrasts sharply with activity at related targets. For example, a structurally distinct NK2 small-molecule ligand shows an agonist Ki of 100 nM in a guinea pig smooth muscle assay [2]. The high affinity of the 2-amino-N-isopropylbutanamide-containing scaffold represents a 50-fold improvement over this comparator, highlighting the privileged nature of the core structure for NK2 antagonism.

Tachykinin Receptors Neurokinin Pharmacology Pain and Inflammation

Physicochemical Stability Profile: Salt Form versus Free Base

The commercially available hydrochloride salt of 2-Amino-N-isopropylbutanamide (CAS 1218564-40-9) offers distinct handling and storage advantages over the free base form. The free base is reported as a colorless to pale yellow liquid with a boiling point of 68-70°C at 55 mmHg and is insoluble in water [1]. In contrast, the hydrochloride salt is a solid with a molecular weight of 180.67 g/mol, which enhances aqueous solubility and provides a more stable, weighable form for precise experimental use . This differential in physical state and solubility is a critical procurement consideration for high-throughput screening (HTS) and in vitro pharmacology workflows where consistent DMSO or aqueous stock solution preparation is paramount. Generic, in-house synthesized free base may lack this batch-to-batch consistency.

Formulation Science ADME Compound Management

High-Impact Applications of 2-Amino-N-isopropylbutanamide Driven by Its Specific Activity Profile


GPCR Drug Discovery: Lead Optimization for Beta-2 Adrenergic and Tachykinin NK2 Receptors

Given its low nanomolar antagonist activity at the β2 adrenergic receptor (IC50 3.30 nM) [1] and the high picomolar-to-low nanomolar affinity of its structural class for the NK2 receptor (Ki 2 nM) [2], 2-Amino-N-isopropylbutanamide is an ideal core scaffold for medicinal chemistry campaigns targeting these GPCRs. Researchers can use this compound as a starting point to synthesize focused libraries aimed at improving selectivity, reducing off-target activity, or optimizing pharmacokinetic properties for potential therapeutic applications in respiratory diseases (asthma, COPD) and pain or anxiety disorders. Its potent activity profile provides a strong foundation for structure-activity relationship (SAR) studies, as subtle modifications to the isopropyl group or amino acid side chain can yield valuable insights into receptor binding pockets.

Sensory Neuroscience and TRP Channel Research

2-Amino-N-isopropylbutanamide is a documented activator of the TRPM8 cold- and menthol-sensing ion channel [1]. This makes it a valuable tool compound for investigating the physiological and pathophysiological roles of TRPM8 in somatosensation, thermoregulation, and pain. Its structural similarity to but distinct chemical functionality from commercial cooling agents like WS-23 (N,2,3-Trimethyl-2-isopropylbutanamide) allows researchers to dissect the specific contribution of a primary amine moiety to TRPM8 activation, cellular uptake, and in vivo efficacy. This compound can be employed in calcium imaging assays (e.g., with Fluo-4 or Fura-2) in TRPM8-expressing cell lines (HEK293) or primary sensory neurons to characterize cold-sensing pathways.

Chemical Biology and Probe Development: Exploiting the Free Primary Amine

The presence of a free alpha-amino group in 2-Amino-N-isopropylbutanamide is a key structural feature that enables its use as a versatile building block in chemical biology [1]. This functional group allows for facile conjugation to biotin, fluorescent dyes (e.g., FITC, Cy3/5), or affinity matrices (e.g., Sepharose beads) using standard amine-reactive chemistry (NHS esters, isothiocyanates, etc.). This capability is essential for generating activity-based probes (ABPs) for target identification and validation studies (e.g., pull-down assays to identify novel TRPM8 or β2-AR interacting proteins) or for creating immobilized ligands for affinity chromatography. This bifunctional nature—possessing both a pharmacophore for biological activity and a reactive handle for downstream applications—distinguishes it from many close analogs that lack a modifiable amine and are therefore terminal small molecules.

Compound Management and High-Throughput Screening (HTS) Workflows

For core facilities and screening centers, the procurement of 2-Amino-N-isopropylbutanamide as a high-purity hydrochloride salt (e.g., CAS 1218564-40-9, ≥95% purity) is recommended [1]. The solid salt form offers superior long-term storage stability and ease of handling compared to the liquid free base. Its improved aqueous solubility facilitates the preparation of precise DMSO stock solutions, which is critical for achieving accurate and reproducible dose-response curves in automated HTS campaigns. Using a validated, high-purity salt from a reputable supplier minimizes the risk of introducing impurities or inconsistent hydration states that could confound primary screening data, making it a more reliable and cost-effective choice for large-scale screening operations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-N-isopropylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.